Mecloxamine
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Overview
Description
Mecloxamine is a chemical compound with the molecular formula C₁₉H₂₄ClNO and a molecular weight of 317.85 g/mol . It is known for its anticholinergic, antihistaminic, mildly sedative, and antiemetic effects . This compound is often used in combination with other compounds such as caffeine, ergotamine, and acetaminophen for the treatment of headaches and migraines .
Preparation Methods
Synthetic Routes and Reaction Conditions: Mecloxamine can be synthesized through a series of chemical reactions involving the following steps:
Starting Materials: The synthesis begins with the reaction of p-chloro-α-methyl-α-phenylbenzyl alcohol with N,N-dimethylpropylamine.
Reaction Conditions: The reaction is typically carried out in the presence of a suitable solvent such as toluene or dichloromethane, under reflux conditions.
Catalysts: Acid catalysts like hydrochloric acid or sulfuric acid are often used to facilitate the reaction.
Purification: The final product is purified through recrystallization or column chromatography to obtain high-purity this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide or amine groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of hydroxyl or amino derivatives.
Scientific Research Applications
Mecloxamine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studied for its effects on cellular signaling pathways and neurotransmitter systems.
Medicine: Investigated for its potential therapeutic effects in treating migraines, nausea, and other conditions.
Industry: Utilized in the formulation of pharmaceutical products and as an intermediate in the synthesis of other compounds .
Mechanism of Action
Mecloxamine exerts its effects primarily through its anticholinergic and antihistaminic properties. It blocks the action of acetylcholine at muscarinic receptors, leading to a decrease in parasympathetic nervous system activity. Additionally, it inhibits histamine H1 receptors, reducing allergic responses and providing sedative effects .
Molecular Targets and Pathways:
Muscarinic Receptors: Inhibition of acetylcholine binding.
Histamine H1 Receptors: Blockade of histamine-induced responses.
Comparison with Similar Compounds
Diphenhydramine: Another antihistamine with similar sedative and antiemetic effects.
Chlorpheniramine: An antihistamine used for allergy relief.
Promethazine: Known for its antiemetic and sedative properties.
Uniqueness of Mecloxamine: this compound is unique in its combination of anticholinergic and antihistaminic effects, making it particularly effective in treating migraines and nausea when used in combination with other compounds like caffeine and ergotamine .
Properties
CAS No. |
5668-06-4 |
---|---|
Molecular Formula |
C19H24ClNO |
Molecular Weight |
317.9 g/mol |
IUPAC Name |
2-[1-(4-chlorophenyl)-1-phenylethoxy]-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C19H24ClNO/c1-15(14-21(3)4)22-19(2,16-8-6-5-7-9-16)17-10-12-18(20)13-11-17/h5-13,15H,14H2,1-4H3 |
InChI Key |
WILANEPAIMJUCP-UHFFFAOYSA-N |
SMILES |
CC(CN(C)C)OC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)Cl |
Canonical SMILES |
CC(CN(C)C)OC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)Cl |
Key on ui other cas no. |
5668-06-4 |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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